molecular formula C16H19NO3 B13749626 Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester CAS No. 27462-95-9

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester

Cat. No.: B13749626
CAS No.: 27462-95-9
M. Wt: 273.33 g/mol
InChI Key: YKGVRAIWWAVOBE-UHFFFAOYSA-N
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Description

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is significant in both natural products and synthetic drugs due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the target compound .

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in plant growth and development.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. The compound binds to auxin receptors, triggering a cascade of cellular responses that regulate growth and development .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A natural plant hormone with similar biological activities.

    1-Methyl-3-indoleacetic acid: Another indole derivative with distinct chemical properties.

    5-Methoxy-3-indoleacetic acid: Known for its role in various biological processes

Uniqueness

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

27462-95-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2-(5-methoxy-2-methyl-1-prop-2-enylindol-3-yl)acetate

InChI

InChI=1S/C16H19NO3/c1-5-8-17-11(2)13(10-16(18)20-4)14-9-12(19-3)6-7-15(14)17/h5-7,9H,1,8,10H2,2-4H3

InChI Key

YKGVRAIWWAVOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC=C)C=CC(=C2)OC)CC(=O)OC

Origin of Product

United States

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